molecular formula C10H13N3O B8135666 (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8135666
M. Wt: 191.23 g/mol
InChI Key: IGOXSVGRQVHHJE-MRVPVSSYSA-N
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Description

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-2-(pyrimidin-2-yl)oxazole: Lacks the dihydro component, leading to different reactivity and properties.

    2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Similar structure but without the isopropyl group, affecting its chemical behavior and applications.

Uniqueness

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the isopropyl group and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXSVGRQVHHJE-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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